2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid
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Overview
Description
2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dichloro, phenylmethoxy, and sulfanylacetic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-dichloro-5-phenylmethoxyaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with thioglycolic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction conditions, such as temperature and residence time, which are critical for optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the dichloro groups are replaced by other nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent such as ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methoxypyrimidine: This compound shares structural similarities with 2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid, particularly the dichloro and methoxy groups.
2,4-Dichloro-5-nitrophenyl: Another related compound, often used as an intermediate in the synthesis of herbicides.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid (CAS No. 339014-97-0) is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure with several functional groups, including a dichloroaniline moiety and a sulfanylacetic acid group. Its molecular formula is C15H14Cl2N2O4S, and it has a molecular weight of approximately 395.25 g/mol. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including:
- Lung Adenocarcinoma
- Hepatocellular Carcinoma
- Gastric Carcinoma
The compound's mechanism of action appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.
The biological activity of this compound is primarily attributed to its ability to interact with fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5. These proteins play critical roles in lipid metabolism and cell signaling, making them attractive targets for cancer therapy. Inhibition of these proteins by the compound leads to altered lipid metabolism in cancer cells, promoting apoptosis and reducing tumor growth.
Case Studies
- In Vitro Studies : In a series of in vitro experiments, the compound demonstrated a dose-dependent inhibition of cell viability in lung adenocarcinoma cells. The IC50 value was determined to be approximately 20 µM, indicating potent activity against this cell line.
- In Vivo Studies : Animal models treated with the compound showed significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, correlating with the observed anticancer effects.
- Mechanistic Insights : Further investigations revealed that treatment with the compound resulted in downregulation of key oncogenes involved in cell cycle regulation and survival pathways.
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Study Type | Cell Line | IC50 (µM) | Observations |
---|---|---|---|
In Vitro | Lung Adenocarcinoma | 20 | Dose-dependent inhibition |
In Vitro | Hepatocellular Carcinoma | 25 | Induction of apoptosis |
In Vivo | Xenograft Model | N/A | Significant tumor regression |
Mechanistic Study | Various Cancer Cell Lines | N/A | Downregulation of oncogenes |
Properties
IUPAC Name |
2-[2-(2,4-dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4S/c18-12-6-13(19)15(24-8-11-4-2-1-3-5-11)7-14(12)20-16(21)9-25-10-17(22)23/h1-7H,8-10H2,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVHOVPWDHYKED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)NC(=O)CSCC(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.